(2Z)-3-Octyl-2-[(E)-3-(3-octyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide
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Overview
Description
The description of an organic compound usually includes its molecular formula, structural formula, and the functional groups present in the molecule. The compound’s name often gives clues about its structure, especially in the case of systematic IUPAC naming .
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The choice of reactions and conditions depends on the structure of the starting materials and the product .Molecular Structure Analysis
Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in a molecule and the types of bonds between them .Chemical Reactions Analysis
Chemical reactions analysis involves studying the transformations that a compound undergoes when it reacts with other substances. This can include studying the mechanism of the reaction, the conditions under which it occurs, and the products formed .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, reactivity, and stability. These properties can be determined through various experimental techniques .Mechanism of Action
Safety and Hazards
Future Directions
Properties
CAS No. |
53213-89-1 |
---|---|
Molecular Formula |
C33H45IN2S2 |
Molecular Weight |
660.8 g/mol |
IUPAC Name |
(2E)-3-octyl-2-[(E)-3-(3-octyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide |
InChI |
InChI=1S/C33H45N2S2.HI/c1-3-5-7-9-11-17-26-34-28-20-13-15-22-30(28)36-32(34)24-19-25-33-35(27-18-12-10-8-6-4-2)29-21-14-16-23-31(29)37-33;/h13-16,19-25H,3-12,17-18,26-27H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
MYIUORMVYDSCRZ-UHFFFAOYSA-M |
Isomeric SMILES |
CCCCCCCCN\1C2=CC=CC=C2S/C1=C/C=C/C3=[N+](C4=CC=CC=C4S3)CCCCCCCC.[I-] |
SMILES |
CCCCCCCCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)CCCCCCCC.[I-] |
Canonical SMILES |
CCCCCCCCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)CCCCCCCC.[I-] |
Origin of Product |
United States |
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